molecular formula C8H15F2N B13529011 (S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine

(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine

Cat. No.: B13529011
M. Wt: 163.21 g/mol
InChI Key: PQXBNSCUACNFMG-LURJTMIESA-N
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Description

(1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The amine group can be introduced through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity due to the presence of fluorine atoms.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
  • Investigated for its potential as a ligand in receptor binding studies.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

    (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(4,4-difluorocyclohexyl)methanamine: A structurally similar compound with a methanamine group instead of ethan-1-amine.

Uniqueness:

  • The specific stereochemistry of (1S)-1-(4,4-difluorocyclohexyl)ethan-1-amine can result in unique interactions with biological targets, potentially leading to different pharmacological effects compared to its enantiomer.
  • The presence of two fluorine atoms on the cyclohexyl ring can significantly alter the compound’s chemical and physical properties, making it distinct from other cyclohexylamines.

Properties

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

(1S)-1-(4,4-difluorocyclohexyl)ethanamine

InChI

InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3/t6-/m0/s1

InChI Key

PQXBNSCUACNFMG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1CCC(CC1)(F)F)N

Canonical SMILES

CC(C1CCC(CC1)(F)F)N

Origin of Product

United States

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